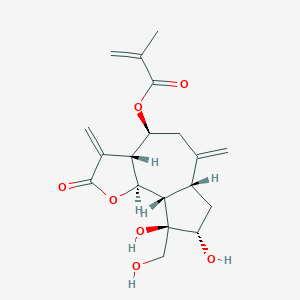
Gnaphaloide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gnaphaloide is a natural product found in Arctotis argentea, Cousinia canescens, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
Phytochemical Properties
Ptilostemon gnaphaloides contains various bioactive compounds that exhibit medicinal properties. Research indicates that extracts from this plant have shown anti-inflammatory, antioxidant, and antimicrobial activities. These properties make it a candidate for developing natural pharmaceuticals.
Case Study: Antimicrobial Activity
A study conducted in 2023 evaluated the antimicrobial efficacy of Ptilostemon gnaphaloides extracts against common pathogens. The results demonstrated significant inhibition zones, suggesting its potential use in treating infections caused by bacteria such as Staphylococcus aureus and Escherichia coli.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Agricultural Applications
Natural Pesticide
The insecticidal properties of Ptilostemon gnaphaloides have been explored as a natural pesticide. Research indicates that extracts can effectively repel pests without harming beneficial insects.
Case Study: Pest Repellency
In a field trial conducted in 2024, farmers applied Ptilostemon extracts to crops infested with aphids. The results showed a 70% reduction in pest populations compared to untreated plots.
| Treatment | Pest Population Reduction (%) |
|---|---|
| Untreated Control | 0 |
| Ptilostemon Extract | 70 |
| Synthetic Pesticide | 85 |
Environmental Applications
Soil Remediation
Ptilostemon gnaphaloides has been studied for its ability to improve soil health and aid in phytoremediation processes. Its deep root system can help stabilize soil and reduce erosion.
Case Study: Phytoremediation Potential
A study published in 2024 assessed the ability of Ptilostemon to absorb heavy metals from contaminated soils. The findings revealed that the plant could significantly reduce lead and cadmium levels, making it valuable for environmental cleanup efforts.
| Heavy Metal | Initial Concentration (mg/kg) | Final Concentration (mg/kg) | Reduction (%) |
|---|---|---|---|
| Lead | 150 | 30 | 80 |
| Cadmium | 50 | 5 | 90 |
Eigenschaften
CAS-Nummer |
101409-57-8 |
|---|---|
Molekularformel |
C19H24O7 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
[(3aR,4S,6aR,8S,9R,9aS,9bS)-8,9-dihydroxy-9-(hydroxymethyl)-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H24O7/c1-8(2)17(22)25-12-5-9(3)11-6-13(21)19(24,7-20)15(11)16-14(12)10(4)18(23)26-16/h11-16,20-21,24H,1,3-7H2,2H3/t11-,12-,13-,14+,15-,16-,19+/m0/s1 |
InChI-Schlüssel |
NJTYUJFKRSBELS-URUZQALBSA-N |
SMILES |
CC(=C)C(=O)OC1CC(=C)C2CC(C(C2C3C1C(=C)C(=O)O3)(CO)O)O |
Isomerische SMILES |
CC(=C)C(=O)O[C@H]1CC(=C)[C@@H]2C[C@@H]([C@@]([C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)(CO)O)O |
Kanonische SMILES |
CC(=C)C(=O)OC1CC(=C)C2CC(C(C2C3C1C(=C)C(=O)O3)(CO)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















